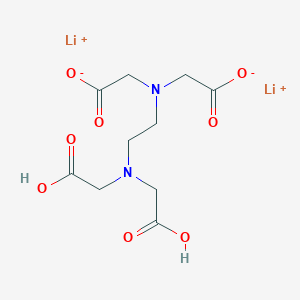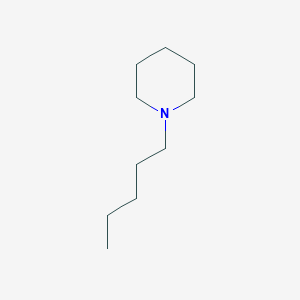
1-Pentylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as 1-n-pentylpiperidine or 1-PP. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-Pentylpiperidine is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors such as the N-methyl-D-aspartate (NMDA) receptor. This binding results in the inhibition of the release of excitatory neurotransmitters such as glutamate, leading to the reduction of neuronal activity.
Biochemical and Physiological Effects:
1-Pentylpiperidine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. It has also been studied for its potential use as an analgesic and anesthetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Pentylpiperidine in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on 1-Pentylpiperidine. These include the development of more efficient and cost-effective synthesis methods, the identification of its binding sites and mechanism of action, and the evaluation of its potential use in the treatment of various diseases. It is also important to study the potential side effects and toxicity of this compound to ensure its safe use in humans.
Conclusion:
1-Pentylpiperidine is a promising compound with potential applications in various fields of scientific research such as drug discovery and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its safe use in humans.
Synthesemethoden
The synthesis of 1-Pentylpiperidine involves the reaction of 1-Pentylamine with Piperidine in the presence of a catalyst such as Palladium on carbon. This reaction results in the formation of 1-Pentylpiperidine as the main product. The purity of the compound can be improved by using various purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Pentylpiperidine has potential applications in various fields of scientific research such as drug discovery and medicinal chemistry. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anesthetic agent.
Eigenschaften
CAS-Nummer |
10324-58-0 |
|---|---|
Produktname |
1-Pentylpiperidine |
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
1-pentylpiperidine |
InChI |
InChI=1S/C10H21N/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H2,1H3 |
InChI-Schlüssel |
LQWJONARYDIOSE-UHFFFAOYSA-N |
SMILES |
CCCCCN1CCCCC1 |
Kanonische SMILES |
CCCCCN1CCCCC1 |
Siedepunkt |
198.2 °C |
Andere CAS-Nummern |
10324-58-0 85187-53-7 |
Synonyme |
1-pentylpiperidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




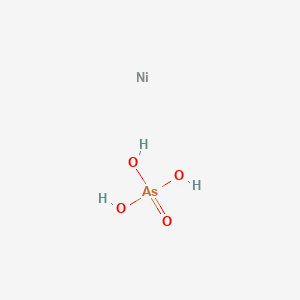

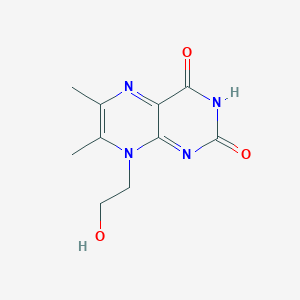
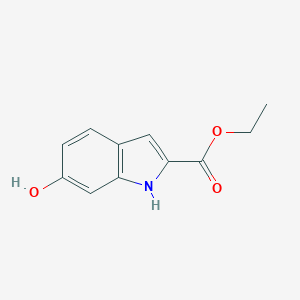
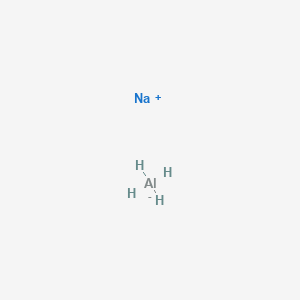
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
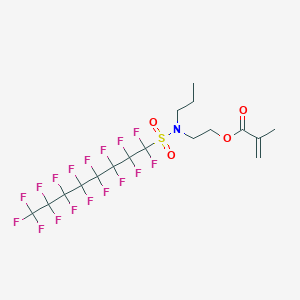
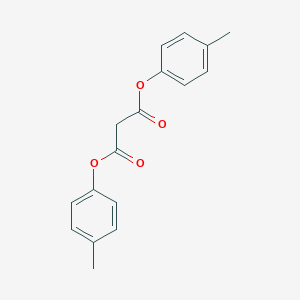
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
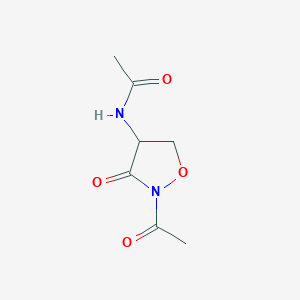
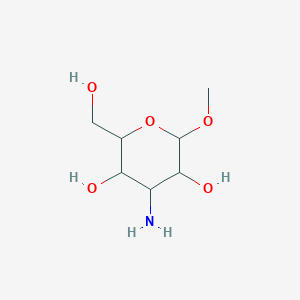
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
